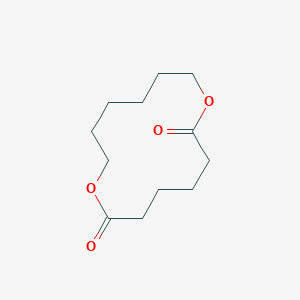

1,8-Dioxacyclotetradecane-2,7-dione

Description

Contextualization of Macrocyclic Dilactones in Organic and Polymer Chemistry

Macrocyclic compounds, characterized by large rings of twelve or more atoms, are prevalent in the natural world and have found extensive applications in medicine and materials science. nih.govyoutube.com Within this broad class, macrocyclic dilactones, which possess two internal ester linkages, represent an important subgroup. These structures are not only found in bioactive natural products but also serve as crucial monomers in the field of polymer chemistry. nih.govnih.gov

In organic chemistry, the synthesis of macrocyclic lactones and dilactones has been a long-standing challenge and an area of active research. nih.govnih.govacs.org Their construction is a key step in the total synthesis of many complex natural products. nih.gov Furthermore, many macrocyclic lactones are highly valued in the flavor and fragrance industry for their characteristic musk-like odors. nih.govnih.govacs.org The demand for these compounds has driven the development of innovative and sustainable synthetic methods, including strategies that utilize renewable resources like vegetable oils. nih.govnih.gov

In polymer chemistry, macrocyclic dilactones are significant as precursors to biodegradable polyesters. The ring-opening polymerization (ROP) of these monomers offers a powerful method for producing polymers with controlled structures and properties. This approach is central to the development of sustainable materials that can be chemically recycled back to their constituent monomers, fostering a circular economy for plastics. chemrxiv.org The study of dilactones in this context helps in understanding polymerization mechanisms and designing new polymers for applications ranging from biomedical devices to packaging. researchgate.net

Significance of 1,8-Dioxacyclotetradecane-2,7-dione as a Model System and Building Block

This compound, also known by synonyms such as hexamethylene adipate (B1204190), serves as a valuable molecule in chemical research. nih.govcymitquimica.com Its well-defined, yet flexible, 14-membered ring structure makes it an excellent model system for studying the fundamental properties of macrocycles, including their conformational behavior and reactivity.

As a building block, this dilactone is a monomer for the synthesis of polyesters. The presence of two ester groups allows for ring-opening polymerization to form linear polymer chains. Research into its polymerization behavior contributes to the broader understanding of how macrocyclic monomers can be converted into useful polymeric materials. It is also used in the manufacture of polyvinyl chloride (PVC) plastics as a polymerization inhibitor, helping to prevent degradation of the polymer by heat or light. biosynth.com

The compound's chemical properties are summarized in the table below:

| Property | Value |

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13926-69-7 |

Table 1: Chemical Properties of this compound. Data sourced from PubChem. nih.gov

Overview of Key Research Avenues for this compound Studies

The study of this compound encompasses several key areas of research:

Synthesis and Formation: Research efforts have been directed towards the efficient synthesis of macrocyclic dilactones. While specific high-yield syntheses for this exact molecule are a subject of ongoing research, general methods for dilactone formation, such as intramolecular cyclization and ring-closing metathesis of linear precursors, are well-established. nih.govacs.org It can also be formed as a cyclic by-product during the polycondensation reactions used to produce certain polyesters. researchgate.net

Polymer Chemistry: A significant research avenue is its use as a monomer in ring-opening polymerization to create polyesters. This research is vital for developing new biodegradable polymers. The study of its polymerization kinetics and the properties of the resulting polymers are of particular interest. Additionally, its role as an additive, such as a polymerization inhibitor in PVC production, is an area of industrial research. biosynth.com

Analytical and Environmental Chemistry: this compound has been identified as a chemical contaminant that can migrate from plastic packaging into food. chemicalbook.com Consequently, research focuses on developing sensitive analytical methods for its detection and quantification in food products to understand human exposure. chemicalbook.com This involves the use of advanced techniques like high-resolution mass spectrometry. chemicalbook.com

| Research Area | Focus | Significance |

| Synthesis | Developing efficient methods for creating the macrocyclic structure. | Access to the molecule for further study and application. |

| Polymerization | Investigating its behavior in ring-opening polymerization to form polyesters. | Creation of novel biodegradable and recyclable polymers. |

| Material Science | Use as an additive in polymers like PVC. | Improving the stability and lifespan of commercial plastics. biosynth.com |

| Analytical Chemistry | Detection in food packaging and other materials. | Understanding chemical migration and potential human exposure. chemicalbook.com |

Table 2: Key Research Areas Involving this compound.

Structure

3D Structure

Properties

IUPAC Name |

1,8-dioxacyclotetradecane-2,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11-7-3-4-8-12(14)16-10-6-2-1-5-9-15-11/h1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBCZCPNUHWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOC(=O)CCCCC(=O)OCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616398 | |

| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13926-69-7 | |

| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Structural Inspiration in Natural Products

Identification of the 1,8-Dioxacyclotetradecane Motif in Natural Diterpenoids (e.g., Grayanane Diterpenoids)

The core structure of a 14-membered di-lactone ring is found embedded within complex natural products. A notable example is the dimeric grayanane diterpenoid known as Bismollether A. researchgate.net This compound, isolated from the flowers of Rhododendron molle, features a unique caged structure that incorporates a 1,8-dioxacyclotetradecane motif. researchgate.netmdpi.com This intricate architecture is formed by the linkage of two grayanane monomer units through two oxygen bridges. mdpi.com

Grayanane diterpenoids are a class of natural products characterized by a distinctive 5/7/6/5 tetracyclic ring system and are found almost exclusively within the Ericaceae family of plants. researchgate.netnih.govnih.gov The discovery of dimeric grayanoids like Rhodomollein XLIII, which contains a 14-membered heterocyclic ring with C2 symmetry, further highlights the natural occurrence of such macrocyclic systems. nih.gov The structural diversity within grayanane diterpenoids is vast, with variations such as different ring openings (seco-grayanane) and the presence of various epoxy groups. mdpi.com

The following table details some natural diterpenoids that contain or are related to the 1,8-dioxacyclotetradecane motif.

| Compound Name | Natural Source | Key Structural Feature | Reference |

| Bismollether A | Rhododendron molle flowers | Caged dimeric grayanane diterpenoid with a 1,8-dioxacyclotetradecane motif. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Rhodomollein XLIII | Rhododendron molle flowers | Dimeric grayanoid with a 14-membered heterocyclic ring. nih.gov | nih.gov |

| Auriculatol A | Rhododendron auriculatum | 5,20-epoxygrayanane diterpenoid with a complex pentacyclic ring system. nih.gov | nih.gov |

Implications for Biosynthetic Pathways and Structural Diversity

The formation of complex dimeric diterpenoids containing large macrocyclic rings is a fascinating aspect of natural product biosynthesis. The proposed biosynthetic pathway for compounds like Bismollether A suggests a dimerization of two grayanane monomers. researchgate.net This process, likely enzyme-mediated, results in the formation of the characteristic 14-membered ring. The specific enzymes involved, such as terpene cyclases, play a crucial role in generating the initial diterpene skeletons from geranylgeranyl pyrophosphate. nih.gov

The structural diversity observed in grayanane diterpenoids arises from various modifications to the basic carbon skeleton. These modifications can include oxidations, rearrangements, and the formation of ether linkages, leading to a wide array of structurally unique and complex molecules. mdpi.comnih.gov This diversity is a hallmark of natural product chemistry and provides a multitude of templates for drug discovery and development. The study of these biosynthetic pathways not only illuminates how these molecules are made in nature but also provides tools for chemoenzymatic synthesis to create novel, bioactive compounds. nih.gov

Bio-inspired Design Principles for Synthetic Macrocycles

The structural features of natural macrocycles, such as their pre-organized conformations and specific display of functional groups, are key to their biological activity. duke.eduacs.org These features provide a blueprint for the design of synthetic macrocycles with desired properties. The field of bio-inspired catalysis, for instance, utilizes macrocycles as building blocks to mimic the high catalytic efficiencies of natural enzymes. frontiersin.org

Several key principles from natural macrocycles guide the design of their synthetic counterparts:

Conformational Pre-organization: Natural macrocycles often have a rigid or semi-rigid structure that reduces the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity. duke.eduacs.org

Functional Group Display: The specific three-dimensional arrangement of functional groups on the macrocyclic scaffold is crucial for molecular recognition and biological function.

Access to New Chemical Space: Synthetic macrocycles, inspired by natural products, can explore chemical space beyond that of traditional small molecules, potentially leading to novel therapeutic agents. duke.edu

Modularity: The synthesis of complex macrocycles can be approached in a modular fashion, allowing for the systematic variation of different structural components to optimize activity.

The development of new synthetic methodologies, such as peptide macrocyclization inspired by non-ribosomal peptide synthetase (NRPS) machinery, allows for the creation of diverse libraries of macrocyclic compounds. acs.org This approach, which can be tolerant of various functional groups and proceed in aqueous media, demonstrates how understanding natural biosynthetic processes can directly inspire powerful new synthetic tools. acs.org Computational design and artificial intelligence are also emerging as powerful tools to explore the vast chemical space of macrocycles, enabling the generation of millions of novel structures with potential therapeutic applications. bakerlab.org

Synthetic Methodologies for 1,8 Dioxacyclotetradecane 2,7 Dione

Classical Approaches to Macrocyclic Dilactone Synthesis

Classical methods for synthesizing macrocyclic dilactones have traditionally relied on the principles of intramolecular cyclization of linear precursors. These methods often contend with the challenge of suppressing intermolecular reactions that lead to the formation of linear polymers.

Intermolecular Esterification and Intramolecular Cyclization (e.g., Condensation of Dicarboxylic Acids and Diols)

A foundational approach to macrocyclic dilactones involves a two-step process: intermolecular esterification followed by intramolecular cyclization. This can be exemplified by the condensation of a dicarboxylic acid with a diol to form a linear oligoester, which is then induced to cyclize. google.com The initial esterification creates the backbone of the target macrocycle. The subsequent and more challenging step is the intramolecular cyclization of this linear precursor to form the desired ring structure. nih.govyoutube.com The mechanism for intramolecular cyclization of a hydroxy acid to a lactone involves the nucleophilic attack of the hydroxyl group on the carboxylic acid's carbonyl carbon, leading to ring closure and the elimination of a water molecule. youtube.com

High-Dilution Principles and Optimization for Enhanced Macrocyclization Yields

A key strategy to favor the desired intramolecular cyclization over intermolecular polymerization is the use of the high-dilution principle. wikipedia.orgyoutube.com By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with its other end is increased relative to it reacting with another molecule. wikipedia.org This is often achieved by the slow addition of the reactant to a large volume of solvent, sometimes using syringe pumps to ensure a controlled and slow rate of addition. wikipedia.org While effective, this method can be impractical for large-scale synthesis due to the large solvent volumes required. wikipedia.org However, for many macrocyclizations, employing high-dilution conditions (e.g., ~1 mM) is crucial for obtaining reasonable yields. researchgate.net

Catalytic Systems in Direct Cyclization (e.g., Acid Catalysis, Lipases)

To improve the efficiency and selectivity of direct cyclization, various catalytic systems have been employed.

Acid Catalysis : Acid catalysts are commonly used to promote esterification and transesterification reactions, including the intramolecular cyclization to form lactones. youtube.com

Lipases : Enzymes, particularly lipases, have emerged as powerful biocatalysts for the synthesis of macrolactones. nih.govumn.edu Lipases can catalyze intramolecular esterification of hydroxy acids in organic media, often with high yields. nih.gov For instance, immobilized lipase (B570770) from Candida antarctica (CALB) has been shown to be an effective catalyst for such reactions. nih.govnih.gov The use of lipases offers a greener and more selective alternative to traditional chemical catalysts. umn.edunih.gov

Modern Convergent Synthetic Strategies

More contemporary approaches to macrocyclic dilactone synthesis often employ convergent strategies that offer greater efficiency and control over the final structure.

Ring-Closing Metathesis (RCM) as a Pathway to Macrocyclic Dilactones

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of macrocycles, including dilactones. drughunter.comnih.govresearchgate.net This catalytic reaction, often employing ruthenium or molybdenum-based catalysts, facilitates the formation of a carbon-carbon double bond within a molecule, leading to cyclization. acs.org RCM is valued for its high functional group tolerance and its ability to form rings of various sizes. nih.govresearchgate.net The reaction has been successfully applied to the synthesis of a wide range of macrocyclic compounds, including those with medicinal and materials science applications. drughunter.comnih.gov

Design and Synthesis of Olefinic Diester Precursors

The success of an RCM reaction is highly dependent on the design and synthesis of the acyclic precursor, which must contain two terminal or internal double bonds. nih.gov For the synthesis of a dilactone like 1,8-dioxacyclotetradecane-2,7-dione, a linear diester with terminal olefinic groups at appropriate positions is required. The synthesis of these precursors typically involves the esterification of a dicarboxylic acid with an unsaturated alcohol or the coupling of two hydroxy-acid-like fragments, each containing a terminal alkene. For example, diallyl azelate has been used as a precursor to synthesize a 15-membered dilactone via RCM. acs.orgnih.gov The strategic placement of these olefinic tethers is crucial for achieving the desired ring size upon metathesis. The stereochemistry of the resulting double bond in the macrocycle can also be influenced by the choice of catalyst and the structure of the precursor. nih.govashansenlab.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 13926-69-7 | biosynth.comnih.gov |

| Molecular Formula | C₁₂H₂₀O₄ | biosynth.comnih.gov |

| Molecular Weight | 228.28 g/mol | biosynth.comnih.gov |

Table 2: Related Macrocyclic Compounds

| Compound Name | CAS Number | Molecular Formula | Ring Size |

|---|---|---|---|

| 1,8-Diazacyclotetradecane-2,7-dione | 4266-66-4 | C₁₂H₂₂N₂O₂ | 14 |

| 1,4-Dioxacyclohexadecane-5,16-dione | 54982-83-1 | C₁₄H₂₄O₄ | 16 |

List of Chemical Compounds

this compound

1,8-Diazacyclotetradecane-2,7-dione nih.gov

1,4-Dioxacyclohexadecane-5,16-dione chemicalbook.com

3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione mdpi.com

Diallyl azelate acs.orgnih.gov

Candida antarctica lipase B

Catalytic Efficiency of Grubbs-type Catalysts in Macrocyclization

Grubbs' catalysts, a family of ruthenium-based carbene complexes, are powerful tools for olefin metathesis, a reaction that has been effectively applied to the macrocyclization of diene precursors to form large rings. ottokemi.com The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, and its subsequent generations have demonstrated considerable efficiency in ring-closing metathesis (RCM) reactions. ottokemi.com

In the context of synthesizing macrocycles related to this compound, the catalytic efficiency of Grubbs-type catalysts is a key factor. For instance, in the macrocyclization of a diene precursor, a novel tosylated carbene complex, acting as a Hoveyda-Grubbs type catalyst, has shown superior performance compared to the first-generation Grubbs catalyst. researchgate.net Specifically, using 1.0 mol% of the novel catalyst resulted in a 98% yield for the formation of a macrocycle, whereas the first-generation Grubbs catalyst required a higher loading of 2.5 mol% to achieve a 92% yield. researchgate.net This highlights the advancements in catalyst design to improve efficiency and reduce catalyst loading, which is crucial for the economic viability and sustainability of the synthesis.

| Catalyst | Catalyst Loading (mol%) | Yield (%) |

| Novel Hoveyda-Grubbs type catalyst | 1.0 | 98 |

| Grubbs 1st Generation | 2.5 | 92 |

This table illustrates the comparative efficiency of a novel Hoveyda-Grubbs type catalyst versus the first-generation Grubbs catalyst in a macrocyclization reaction, demonstrating the higher yield achieved with a lower catalyst loading for the newer catalyst. researchgate.net

Asymmetric Catalysis for Enantioselective Dilactone Formation

The synthesis of chiral macrocyclic dilactones, including enantiomerically pure forms of this compound, presents a significant challenge due to the need for precise control over stereochemistry. Asymmetric catalysis offers a powerful solution to this problem, enabling the formation of specific stereoisomers.

A highly efficient approach to constructing complex chiral macrocyclic dilactones involves multistep cascade reactions catalyzed by a single chiral catalyst. nih.gov This strategy allows for the formation of multiple new stereocenters in a single pot, enhancing atom economy and operational simplicity. For example, a copper(II)-catalyzed asymmetric cascade dimerization of β,γ-unsaturated α-keto tryptophol (B1683683) esters has been developed to produce macrocyclic dilactones in good yields with excellent regio-, diastereo-, and enantioselectivities. nih.gov This transformation proceeds through a four-step cascade involving a double Friedel–Crafts alkylation and a double N-hemiketalization, resulting in macrocyclic dilactone scaffolds with four new stereocenters. nih.gov The reactions of various substituted tryptophol esters proceeded smoothly to afford the corresponding macrocyclic dilactones in yields ranging from 75% to 95% with high diastereomeric ratios (>20:1 dr) and enantiomeric excesses (95–99% ee). nih.gov

Chiral Lewis acids play a pivotal role in orchestrating the stereochemical outcome of asymmetric transformations. In the context of the aforementioned cascade reaction, the combination of a copper(II) salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), with a chiral ligand forms a chiral Lewis acid complex that effectively controls the enantioselectivity of the macrocyclization. nih.gov The choice of the chiral ligand is critical; among several tested chiral bis(oxazoline) ligands, a binaphthyl-box ligand was found to be optimal, leading to the desired macrocyclic dilactone in 93% yield with 99% enantiomeric excess and a diastereomeric ratio greater than 20:1. nih.gov This demonstrates the profound influence of the chiral Lewis acid in creating a stereochemically defined environment that directs the formation of a specific enantiomer of the macrocyclic product.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. This includes the use of renewable resources and the development of eco-friendly reaction conditions.

A promising green approach to polyester (B1180765) synthesis involves the use of renewable feedstocks, such as vegetable oils. researchgate.net For instance, epoxidized olive oil, derived from cooking olive oil, has been utilized as a raw material for the preparation of new bio-based polyesters. researchgate.net This strategy aligns with the goal of a circular economy by transforming waste or readily available bio-based materials into valuable polymers. The reaction of epoxidized olive oil with cyclic anhydrides, facilitated by an organocatalyst, demonstrates the potential to create polyesters from natural, renewable sources. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1,8 Dioxacyclotetradecane 2,7 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and environment of atoms within a molecule.

Elucidation of Molecular Connectivity and Proton Environments (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. For 1,8-Dioxacyclotetradecane-2,7-dione, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different sets of protons in its 14-membered ring. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing ester functional groups.

While a specific, publicly available ¹H NMR spectrum for this compound is not provided in the search results, typical chemical shift ranges for protons in similar cyclic esters can be inferred. Protons on the carbons adjacent to the oxygen of the ester group (α-protons) would appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the aliphatic chain. The integration of the signals would correspond to the number of protons in each unique environment.

Detailed analysis of ¹H NMR data for related compounds can provide insights into the expected spectral features. For instance, in a similar but more complex system, the ¹H NMR spectrum of 1',3'-Bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione showed distinct signals for each proton, allowing for the assignment of their chemical environments. bas.bg

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -O-CH₂- | ~ 4.0 - 4.2 | Triplet |

| -CH₂-C=O | ~ 2.2 - 2.5 | Triplet |

Carbon Skeleton Analysis and Quaternary Carbon Assignment (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are anticipated for each non-equivalent carbon atom. The carbonyl carbons of the ester groups are characteristically found at the lowest field (highest ppm value), typically in the range of 160-180 ppm. oregonstate.edu The carbons bonded to the ester oxygens appear at a lower field than the other aliphatic carbons due to the deshielding effect of the oxygen atom.

Due to the symmetry in this compound, the number of unique carbon signals will be less than the total number of carbon atoms (12). The molecule possesses a C₂ axis of symmetry, which would result in 6 distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~ 170 - 175 |

| -O-CH₂- | ~ 60 - 65 |

| -CH₂-C=O | ~ 30 - 35 |

A search in the PubChem database reveals the existence of ¹³C NMR spectral data for this compound, which would confirm the precise chemical shifts. nih.gov

Two-Dimensional NMR Techniques for Complex Structure Assignment (e.g., COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of adjacent methylene groups in the ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in this molecule, by observing their correlations with nearby protons. For example, the carbonyl carbons would show correlations to the protons on the adjacent methylene groups.

The application of these 2D NMR techniques has been demonstrated in the structural elucidation of other complex cyclic compounds, providing a template for how they would be applied to this compound. bas.bg

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the ester groups. This band typically appears in the region of 1735-1750 cm⁻¹. The spectrum would also feature C-O stretching vibrations in the range of 1000-1300 cm⁻¹ and C-H stretching vibrations from the methylene groups at around 2850-2960 cm⁻¹.

Publicly available IR spectral data for this compound from sources like PubChem would provide the exact wavenumbers for these vibrations. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~ 1735 - 1750 |

| C-O (Ester) | Stretching | ~ 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the exact molecular formula. For this compound (C₁₂H₂₀O₄), the calculated monoisotopic mass is 228.1362 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides further structural information. For a cyclic ester like this compound, fragmentation would likely involve cleavage of the ester linkages and fragmentation of the aliphatic chain. Analysis of the m/z values of the resulting fragment ions can help to piece together the structure of the original molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Hyphenated Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the determination of purity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the characterization of this compound. wikipedia.org

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org This technique is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS can be utilized to assess its purity by separating it from any residual starting materials, byproducts, or degradation products. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique fingerprint for identification. The use of high-resolution time-of-flight mass spectrometry (HR-TOF-MS) can further enhance the confidence in compound identification by providing accurate mass measurements. For instance, in the analysis of polymer extracts, GC-HR-TOF-MS has been successfully used to identify a similar dilactone, 1,6-dioxacyclododecane-7,12-dione, by obtaining protonated and ammoniated molecular ions with high mass accuracy. gcms.cz

LC-MS is a complementary technique that is ideal for the analysis of less volatile and thermally labile compounds. ugent.benih.govjst.go.jpmdpi.comoup.com Given the macrocyclic structure of this compound, LC-MS provides a robust method for its analysis without the need for chemical derivatization. The compound can be separated from a mixture using a suitable liquid chromatography column and mobile phase, and subsequently detected by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for large molecules. This methodology has been reported for the identification of this compound as an unexpected chemical contaminant in food products, originating from plastic packaging migration, underscoring the technique's sensitivity and applicability in trace analysis. chemicalbook.com

The following table outlines representative parameters for the analysis of macrocyclic lactones using hyphenated techniques, which would be applicable to this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Separation Column | Capillary column (e.g., 5% phenyl polysiloxane) | Reversed-phase column (e.g., C18) |

| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water gradient with additives like formic acid or ammonium (B1175870) formate |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Triple Quadrupole, TOF |

| Application | Purity assessment, identification of volatile impurities | Analysis of non-volatile impurities, quantification in complex matrices |

X-ray Crystallography for Absolute Structure and Conformational Insights

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com This method can provide definitive information on the absolute structure, bond lengths, bond angles, and conformational details of this compound.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for specific chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the enantiomeric excess (ee) of chiral compounds. wikipedia.orglibretexts.org While this compound itself is achiral, the introduction of stereocenters through chemical modification would result in chiral derivatives for which these techniques would be highly relevant.

The primary chiroptical techniques include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is characteristic of a particular enantiomer.

Optical Rotation (OR): This is a measure of the rotation of the plane of linearly polarized light by a chiral sample. The magnitude and sign of the rotation are dependent on the enantiomer and its concentration.

Vibrational Circular Dichroism (VCD): This is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule.

For a chiral derivative of this compound, the enantiomeric excess could be determined by comparing the measured optical rotation or CD signal of a sample to that of a pure enantiomeric standard. heraldopenaccess.us In the absence of a pure standard, computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the chiroptical spectra of the enantiomers. nih.gov By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration and enantiomeric excess of the sample can be determined. nih.govrsc.org

Conformational Analysis and Computational Chemistry of 1,8 Dioxacyclotetradecane 2,7 Dione

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structures and motional behavior of flexible molecules such as 14-membered dilactones.

The 14-membered ring of 1,8-Dioxacyclotetradecane-2,7-dione possesses significant conformational flexibility. The exploration of its potential energy surface would likely reveal a multitude of low-energy conformers. Studies on similar macrocyclic lactones have shown that the most stable conformations are often those that minimize transannular steric interactions and optimize intramolecular electrostatic interactions. For instance, in the synthesis of other 14-membered lactone macrolides, the final conformation can be influenced by intramolecular interactions and may adopt folded-in or folded-out forms. nih.gov The presence of two ester groups introduces planar moieties that constrain the local geometry, while the polymethylene chains allow for considerable rearrangement.

It is hypothesized that the lowest energy conformers would adopt a shape that allows for some degree of parallel alignment of the ester groups to minimize dipole-dipole repulsions, or alternatively, a more extended structure. The relative energies of these conformers would likely be small, leading to a complex conformational equilibrium at room temperature.

Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of this compound in different environments. In the gas phase, the molecule would exhibit a high degree of flexibility, with frequent interconversions between various conformers. The barriers for these ring inversions would be a key determinant of the molecule's dynamic properties.

In solution, the presence of a solvent would significantly impact the conformational dynamics. Polar solvents would be expected to stabilize more extended conformations where the polar ester groups can be effectively solvated. Conversely, nonpolar solvents might favor more compact, folded conformations driven by intramolecular van der Waals interactions. The viscosity of the solvent would also play a role in the rate of conformational transitions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure and properties of molecules.

DFT calculations would be essential for obtaining accurate geometries of the various conformers of this compound. By performing geometry optimizations, the precise bond lengths, bond angles, and dihedral angles for each stable conformer can be determined. These calculations would also yield the relative energies of the conformers, allowing for the prediction of their population distribution at a given temperature.

The electronic structure calculations would provide insights into the distribution of electron density within the molecule. This would highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the ester oxygen atoms, which are key to understanding the molecule's reactivity. Frontier molecular orbital analysis (HOMO-LUMO) would further elucidate its chemical behavior. For instance, studies on D-glucaro-dilactones have utilized DFT to model and optimize conformations to find the most stable structures and calculate electronic properties. jksus.org

Table 1: Predicted General Computational Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₂₀O₄ |

| Molecular Weight | 228.28 g/mol |

| Monoisotopic Mass | 228.13615911 Da |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Exact Mass | 228.13615911 g/mol |

| Topological Polar Surface Area | 52.6 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 201 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

| Data sourced from PubChem CID 21622611 and represents general computed properties, not the result of specific new research. nih.gov |

A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei in different conformers. Averaging these predicted shifts over the Boltzmann population of conformers would provide theoretical spectra that could be compared with experimental data to validate the computational model.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. The characteristic C=O stretching frequencies of the ester groups would be particularly sensitive to the conformational environment and could serve as a probe for the molecule's structure.

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are powerful tools for investigating reaction mechanisms. For this compound, these methods could be applied to study reactions such as hydrolysis, which would involve the cleavage of the ester bonds.

By mapping the potential energy surface for the reaction, one can identify the transition state structures and calculate the activation energies. This would provide a detailed understanding of the reaction pathway and the factors that influence the reaction rate. For example, the mechanism of acid-catalyzed or base-catalyzed hydrolysis could be elucidated, including the role of intermediate species. The use of quantum chemical calculations to estimate reaction pathways and transition state energies has become increasingly common in organic chemistry for predicting unknown reactions and gaining mechanistic insights. rsc.org Such calculations can reveal detailed reaction processes, from catalytic cycles to biological reaction pathways. rsc.org

Transition State Characterization in Synthetic Pathways

The synthesis of macrocyclic dilactones like this compound typically involves a macrolactonization reaction of a linear hydroxy acid precursor. The characterization of the transition state for this intramolecular cyclization is paramount to understanding the reaction kinetics and predicting the feasibility of ring closure. Due to the high entropic cost associated with bringing the two ends of a long chain together, the transition state geometry and energy are critical determinants of the reaction outcome.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of these transition states. For a generic macrolactonization leading to a 14-membered dilactone, the process can be modeled to identify the key geometric parameters and energetic barriers.

Table 1: Hypothetical Transition State Parameters for the Macrolactonization of a Hydroxy Acid Precursor to a 14-membered Dilactone (Data is illustrative and based on general principles of similar reactions)

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 20 - 30 kcal/mol | The free energy barrier for the cyclization reaction. This relatively high barrier reflects the entropic penalty and ring strain. |

| Key Interatomic Distance (C-O) | ~2.0 - 2.5 Å | The distance between the nucleophilic hydroxyl oxygen and the electrophilic carbonyl carbon in the transition state. |

| Dihedral Angles | Variable | The specific dihedral angles of the hydrocarbon chain that allow for the pre-organization of the reactive termini. |

| Imaginary Frequency | -200 to -400 cm⁻¹ | The single imaginary frequency corresponding to the vibrational mode of the forming C-O bond, confirming a true transition state. |

The transition state for the macrolactonization of the linear precursor to this compound would likely involve a "folded" conformation of the aliphatic chain, bringing the terminal hydroxyl group in proximity to the carboxylic acid. The reaction is often catalyzed by an acid or a coupling agent, which activates the carboxylic acid moiety. The transition state would then feature the nucleophilic attack of the hydroxyl oxygen onto the activated carbonyl carbon.

Computational studies on similar 14-membered ring systems have shown that the lowest energy conformations of the ring often resemble a rectangular researchgate.net diamond lattice structure. cdnsciencepub.comresearchgate.net It is plausible that the transition state leading to the formation of this compound would also adopt a geometry that can readily relax into such a stable conformation upon ring closure. The presence of the two ester groups will influence the conformational preferences, with the s-trans conformation of the ester linkage being generally favored.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of chemical species. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into the electrophilic and nucleophilic nature of different sites within a molecule.

For this compound, the primary sites of reactivity are the carbonyl carbons of the ester groups. These sites are electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening reactions such as hydrolysis or transesterification.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Data is illustrative and based on general FMO principles)

| Molecular Orbital | Energy (eV) | Localization | Implied Reactivity |

| HOMO | -9.0 to -10.0 | Primarily on the non-bonding orbitals of the ester oxygen atoms. | The molecule can act as a weak electron donor in certain reactions. |

| LUMO | +1.0 to +2.0 | Primarily on the π* anti-bonding orbitals of the carbonyl groups. | The carbonyl carbons are the primary sites for nucleophilic attack. |

| HOMO-LUMO Gap | 10.0 to 12.0 eV | A large gap suggests high kinetic stability. | The molecule is not expected to be highly reactive under normal conditions. |

An FMO analysis would predict that a nucleophile would preferentially attack the carbonyl carbons of the ester groups, as these atoms would have the largest coefficients in the LUMO. The energy of the LUMO can also be correlated with the susceptibility of the molecule to nucleophilic attack; a lower LUMO energy generally indicates higher reactivity.

Conversely, the HOMO is primarily localized on the oxygen atoms of the ester linkages. These sites could potentially act as nucleophiles or bases in the presence of a strong electrophile or acid. For instance, in an acid-catalyzed hydrolysis, the initial step would be the protonation of one of the carbonyl oxygens, which would be directed by the localization of the HOMO.

Ring Opening Polymerization Rop of 1,8 Dioxacyclotetradecane 2,7 Dione

Fundamental Principles of Cyclic Diester ROP

The polymerization of cyclic esters is a reversible process governed by thermodynamic and kinetic factors. wiley-vch.de The ability of a cyclic monomer to be polymerized is determined by the change in Gibbs free energy (ΔG_p), which is a function of both enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. nih.gov

Thermodynamic Considerations and Polymerizability

For the ROP of large, relatively strain-free macrocycles (typically with ring sizes greater than 12), the enthalpy change of polymerization (ΔH_p) is close to zero. chinesechemsoc.org In these cases, the polymerization is not driven by the relief of ring strain, which is a significant factor for smaller rings like ε-caprolactone. nih.gov

Kinetic Aspects and Controlled Polymerization Regimes

The kinetics of ROP for cyclic esters can be complex and are highly dependent on the chosen catalytic system. acs.org The rate of polymerization is typically first order with respect to both monomer and catalyst concentrations. acs.org Achieving a controlled polymerization, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity), is a primary goal. tennessee.edu

A living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate has been removed. This allows for the production of well-defined polymer architectures. For a polymerization to be considered living, the rate of initiation should be faster than or equal to the rate of propagation. wiley-vch.de

Catalytic Systems for ROP of Large-Ring Cyclic Diesters

A wide array of catalytic systems have been developed for the ROP of cyclic esters, ranging from metal-based catalysts to organocatalysts. The choice of catalyst is critical as it influences the reaction mechanism, rate, and the properties of the resulting polymer. nih.gov

Metal-Initiated ROP (e.g., Tin Complexes, Lewis Acids)

Metal-based catalysts are widely used for the ROP of cyclic esters. Tin(II) octoate (Sn(Oct)₂) is one of the most common and industrially relevant catalysts due to its high activity. acs.orgnih.gov However, concerns about its toxicity have driven research into alternatives. nih.gov

Lewis acidic metal complexes, such as those of aluminum, zinc, titanium, and yttrium, are also effective catalysts. nih.govaston.ac.ukmdpi.com These catalysts typically operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the metal-alkoxide bond of the growing polymer chain. nih.gov The activity and selectivity of these catalysts can be finely tuned by modifying the ligand environment around the metal center. acs.orgrsc.org For the ROP of macrolactones, aluminum salen catalysts have been shown to be particularly effective in producing high molecular weight polymers. tue.nl

Organocatalytic ROP (e.g., Superbases, Brønsted Acids)

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP. rsc.org These systems avoid the issue of metal contamination in the final polymer. Superbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N-heterocyclic carbenes (NHCs) are effective nucleophilic catalysts. aston.ac.uk

Hydrogen-bonding organocatalysts, such as thioureas and squaramides, can activate the monomer towards nucleophilic attack. These are often used in combination with a nucleophilic co-catalyst in a dual activation mechanism. aston.ac.uk

Initiator/Chain-End Activated Mechanisms in ROP

The mechanism of ROP can proceed through different pathways depending on the catalyst and reaction conditions. In the coordination-insertion mechanism, the active species is the metal-alkoxide bond at the chain end. nih.gov

Alternatively, in an activated monomer mechanism, the catalyst (often a Lewis acid or a Brønsted acid) activates the monomer by coordinating to its carbonyl group, making it more susceptible to nucleophilic attack by an initiator (like an alcohol). acs.org For monometallic catalysts, the mechanistic pathway often depends on the reactivity of the metal-alkoxide bond. acs.org

Chemical Reactivity and Functionalization of 1,8 Dioxacyclotetradecane 2,7 Dione

Reactions at the Ester Linkages

The ester groups are the most reactive sites within the 1,8-Dioxacyclotetradecane-2,7-dione molecule. They are susceptible to attack by a range of nucleophiles, leading to either substitution at the acyl carbon or the complete opening of the macrocyclic ring.

Nucleophilic Acyl Substitution Reactions (e.g., Hydrolysis, Transesterification)

Like all esters, this compound can undergo nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, followed by the departure of the alkoxy group.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester linkages can be hydrolyzed. This reaction breaks the ester bond to yield a carboxylic acid and an alcohol. For this compound, complete hydrolysis would result in the formation of 6-hydroxyhexanoic acid and adipic acid. The reaction can be catalyzed by acids, which protonate the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, or by bases, which provide a stronger nucleophile (hydroxide ion).

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst. The outcome is the exchange of the original alkoxy group of the ester with the new alcohol. This reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. For this compound, transesterification can be used to introduce different alkyl groups into the molecule or to induce polymerization.

| Reaction Type | Reagents | Products | Conditions |

| Hydrolysis | Water (H₂O) | 6-hydroxyhexanoic acid, Adipic acid | Acid or Base Catalyst |

| Transesterification | Alcohol (R-OH) | Exchange of alkoxy groups | Acid or Base Catalyst |

Ring-Opening Reactions

A significant reaction pathway for cyclic esters like this compound is ring-opening polymerization (ROP). This process is of great interest for the synthesis of biodegradable polyesters. In ROP, the macrocycle acts as a monomer, and upon reaction with a suitable initiator and catalyst, the ring opens and polymer chains are formed.

The polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms, depending on the catalyst and reaction conditions employed. For instance, organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used for the ROP of similar lactones like ε-caprolactone. researchgate.net Metal-based catalysts, including complexes of indium, are also known to promote the living ring-opening polymerization of ε-caprolactone, yielding polyesters with controlled molecular weights and narrow polydispersities. rsc.org While specific studies on the ROP of this compound are not extensively documented, its structural similarity to other macrolactones like ethylene (B1197577) brassylate suggests it would undergo similar transformations. researchgate.net

Derivatization of the Alkyl Moieties within the Macrocycle

Currently, there is limited specific information available in the scientific literature regarding the derivatization of the alkyl portions of the this compound macrocycle. In principle, the C-H bonds of the methylene (B1212753) groups in the alkyl chain could be functionalized through various modern synthetic methods, such as free-radical halogenation or catalytic C-H activation. However, achieving selectivity for a specific position on the flexible fourteen-membered ring would be a significant chemical challenge. Such derivatization, if achieved, could introduce new functional groups onto the macrocycle, thereby expanding its potential applications.

Formation of Inclusion Complexes and Host-Guest Interactions

The cyclic structure of this compound, with its central cavity and array of oxygen atoms, suggests a potential for it to act as a host molecule in supramolecular chemistry. The oxygen atoms can act as hydrogen bond acceptors or coordination sites for guest molecules.

Complexation with Metal Ions and Other Guest Molecules

While the field of supramolecular chemistry has extensively studied the complexation of various guest molecules by macrocyclic hosts, specific research on the host-guest chemistry of this compound is not widely reported. The analogous nitrogen-containing macrocycle, 1,8-diazacyclotetradecane-2,7-dione, is known to be a subject of interest in this area. researchgate.net By analogy, the oxygen atoms of the ester groups in this compound could potentially coordinate with metal cations, particularly alkali and alkaline earth metals, or form hydrogen bonds with suitable organic guest molecules. The size and conformation of the macrocycle would play a crucial role in determining the selectivity and stability of any such host-guest complexes. Further research is needed to explore and characterize these potential interactions.

Advanced Applications in Materials Science and Catalysis

Engineering of Advanced Polymeric Materials

The primary application of 1,8-Dioxacyclotetradecane-2,7-dione in materials science is as a monomer for the synthesis of poly(hexamethylene adipate). This aliphatic polyester (B1180765) is the focus of research for creating biodegradable materials with tunable properties. The ring-opening polymerization (ROP) of the dilactone is a key method for producing this polymer, offering an alternative to traditional step-growth polycondensation with potential for better molecular weight control. nih.gov

Aliphatic polyesters are a critical class of biodegradable and biocompatible polymers for biomedical applications, including as scaffolds for tissue engineering. The polymer derived from this compound, poly(hexamethylene adipate), is a semi-crystalline polyester whose physical properties and biodegradability are intrinsically linked to its crystal structure. researchgate.net

Research has shown that lamellar crystals of poly(hexamethylene adipate) are susceptible to degradation by various lipases. nih.gov This enzymatic degradability is a crucial feature for materials used in tissue engineering, as the scaffold should ideally degrade at a rate that matches the growth of new tissue. The crystalline structure of the polymer was determined to have an orthorhombic unit cell with a quasi-planar zigzag chain conformation. nih.gov Understanding and controlling this crystallinity is fundamental to designing scaffolds that possess the required mechanical integrity during cell growth and degrade into biocompatible products thereafter.

The mechanical and thermal properties of polymers derived from this compound can be precisely tailored through copolymerization. By introducing other monomers into the polymer chain, researchers can modify characteristics such as tensile strength, elongation at break, and thermal stability to suit specific applications.

For instance, studies on related biobased polyesters demonstrate the significant impact of copolymerization. In one study, poly(hexamethylene succinate) (PHS), a polyester similar to poly(hexamethylene adipate), was copolymerized with 2,5-furandicarboxylate (HF) units. The introduction of a small amount of the rigid furan (B31954) ring into the polymer backbone led to a dramatic improvement in mechanical performance. mdpi.com

Table 1: Effect of Copolymerization on Mechanical Properties of Poly(hexamethylene succinate)-based Copolyesters

| Property | PHS (0% HF) | PHSF (5 mol% HF) | PHSF (10 mol% HF) |

|---|---|---|---|

| Tensile Strength (MPa) | 12.9 ± 0.9 | 24.5 ± 1.2 | 39.2 ± 0.8 |

| Elongation at Break (%) | 498.5 ± 4.8 | 1234.1 ± 5.6 | 1757.6 ± 6.1 |

Data sourced from a study on fully biobased poly(hexamethylene succinate-co-2,5-furandicarboxylate) copolyesters. mdpi.com

This research highlights that incorporating about 10 mol% of HF units increased the tensile strength nearly threefold while also increasing the elongation at break by over 3.5 times. mdpi.com Similar strategies can be applied to poly(hexamethylene adipate) to fine-tune its properties for applications ranging from flexible films to more rigid structural components. Further property modulation can be achieved by blending with other polymers and through thermal treatments like annealing, which alters the degree of crystallinity. semanticscholar.org

This compound serves as an ideal model compound for fundamental research into polyester chemistry and physics. The use of a well-defined cyclic monomer eliminates the complexities associated with the mixtures of linear oligomers often present in traditional polycondensation reactions. This allows for more precise studies of polymerization kinetics, mechanisms, and the intrinsic properties of the resulting polymer.

Detailed studies on the crystalline structure of poly(hexamethylene adipate) have been conducted using X-ray and electron diffraction to determine its orthorhombic unit cell and chain packing. nih.gov Furthermore, research into the isomorphic crystallization of copolyesters containing hexamethylene adipate (B1204190) units reveals how the crystalline structure can be precisely regulated. acs.org Such fundamental investigations, made possible by starting with a pure macrocyclic monomer, are essential for building the structure-property relationships that underpin the rational design of new polymeric materials. researchgate.net

Degradation Mechanisms of 1,8 Dioxacyclotetradecane 2,7 Dione and Derived Polymers

Hydrolytic Degradation Pathways

The degradation of aliphatic polyesters, such as those derived from 1,8-dioxacyclotetradecane-2,7-dione, in an aqueous environment is primarily initiated by the hydrolysis of their ester linkages. researchgate.net This chemical process involves the cleavage of the polymer chains by water molecules, leading to a reduction in molecular weight and the formation of smaller, water-soluble oligomers and, ultimately, the constituent monomers, adipic acid and 1,6-hexanediol.

The hydrolytic degradation of these polyesters is an autocatalytic process. nih.gov The carboxylic acid end groups, either initially present in the polymer or generated by the initial ester bond cleavage, catalyze the hydrolysis of further ester bonds within the polymer chain. nih.gov This leads to an acceleration of the degradation process over time. The degradation typically occurs in two stages: initially, water diffuses into the amorphous regions of the polymer, which are less ordered and more accessible, leading to the hydrolysis of the ester linkages in these areas. This is followed by the slower degradation of the more resistant crystalline regions. researchgate.net

The rate of hydrolytic degradation is significantly influenced by the surrounding pH. Studies on similar polyesters have shown that the degradation rate is much higher in alkaline conditions (e.g., pH 13) compared to neutral (pH 7.4) or acidic environments. nih.gov For instance, some polyesters can experience up to 85% degradation in a few hours in an alkaline solution, while only a small fraction degrades in a neutral phosphate-buffered saline (PBS) solution over the same period. nih.gov This is attributed to base-catalyzed hydrolysis, which is a more aggressive mechanism for ester cleavage. nih.gov

The degradation process can be monitored by observing changes in the polymer's physicochemical properties, such as a decrease in molar mass and an increase in crystallinity as the amorphous regions are preferentially degraded. researchgate.net This can lead to changes in the material's mechanical properties, often resulting in embrittlement over time. researchgate.net

Enzymatic Degradation Studies of Derived Poly(dilactones)

Polymers derived from this compound, being aliphatic polyesters, are susceptible to enzymatic degradation. This process is mediated by various hydrolytic enzymes, particularly lipases and esterases, which are ubiquitous in nature. mdpi.comnih.gov These enzymes act as catalysts, accelerating the cleavage of the ester bonds in the polymer backbone.

Enzymatic degradation is typically a surface erosion process. nih.gov Microorganisms secrete these enzymes, which then adsorb to the surface of the polymer and begin to break it down. The enzymes often show a preference for the amorphous regions of the polymer, leading to an increase in the crystallinity of the remaining material. acs.org

Several studies have investigated the enzymatic degradation of structurally similar polyesters. For example, poly(hexamethylene adipate) has been shown to be readily degraded by various lipases. acs.orgnih.gov The enzymatic attack can sometimes be preferential, occurring at the edges of the polymer crystals and creating irregular, fringed textures. acs.orgnih.gov Lipases from sources such as Pseudomonas sp. and Candida antarctica have demonstrated effectiveness in degrading these types of polyesters. acs.orgresearchgate.net

The degradation products of enzymatic hydrolysis are typically the constituent monomers or small oligomers. nih.gov The specific enzymes involved and the mode of their action (endo- or exo-type cleavage) can influence the nature of the degradation products. nih.gov For instance, some enzymes may randomly cleave ester bonds within the polymer chain (endo-type), producing a range of oligomers, while others may cleave monomers from the chain ends (exo-type). nih.gov

The following table summarizes the key enzymes involved in the degradation of similar aliphatic polyesters and their observed effects.

| Enzyme | Source Organism | Target Polymer Type | Observed Effects |

| Lipase (B570770) | Pseudomonas sp. | Poly(1,4-butylene adipate) | Surface erosion, degradation of both amorphous and crystalline regions. acs.org |

| Lipase | Candida antarctica (CalB) | Poly(butylene succinate) | Preferential degradation compared to other polyesters like PLA and PBAT. nih.gov |

| Cutinase | Thermobifida cellulosilytica | Thiophene-based polyesters | Surface erosion with the formation of holes, leading to complete degradation in some cases. researchgate.net |

| Esterase | Pseudozyma antarctica | Poly(butylene succinate-co-adipate) | Rapid degradation, especially when combined with natural materials like rice husks. nih.gov |

Factors Influencing Degradation Rate and Products

The rate and outcome of the degradation of polymers derived from this compound are influenced by a combination of factors related to the polymer's properties and the surrounding environment.

Polymer Characteristics:

Crystallinity: Higher crystallinity generally leads to a slower degradation rate, as the crystalline regions are more ordered and less accessible to water and enzymes than the amorphous regions. mdpi.comacs.org

Molecular Weight: Polymers with lower molecular weights tend to degrade faster as they have more chain ends, which can be more readily attacked by hydrolytic agents. mdpi.com

Hydrophilicity: Increased hydrophilicity of the polymer allows for greater water absorption, which can accelerate hydrolytic degradation. nih.gov

Morphology: The physical form of the polymer, such as film, fiber, or microsphere, affects the surface area available for degradation. A larger surface area generally leads to a faster degradation rate. mdpi.com

Environmental Conditions:

Temperature: Higher temperatures generally increase the rate of both hydrolytic and enzymatic degradation by increasing molecular motion and the rate of chemical reactions. mdpi.com

pH: As mentioned earlier, the pH of the surrounding medium has a significant impact on hydrolytic degradation, with alkaline conditions greatly accelerating the process. nih.gov

Presence of Microorganisms and Enzymes: The type and concentration of microorganisms and their secreted enzymes in the environment are crucial for enzymatic degradation. mdpi.com

| Factor | Influence on Degradation Rate |

| Polymer Crystallinity | Higher crystallinity generally decreases the degradation rate. mdpi.com |

| Molecular Weight | Lower molecular weight typically increases the degradation rate. mdpi.com |

| Hydrophilicity | Higher hydrophilicity can accelerate hydrolytic degradation. nih.gov |

| Temperature | Higher temperatures generally increase the degradation rate. mdpi.com |

| pH | Alkaline conditions significantly accelerate hydrolytic degradation. nih.gov |

Future Directions and Emerging Research Areas for 1,8 Dioxacyclotetradecane 2,7 Dione

Development of Novel Synthetic Strategies for Structural Diversification

The future application of 1,8-Dioxacyclotetradecane-2,7-dione is intrinsically linked to the ability to synthesize a diverse range of its derivatives. While the parent compound can be prepared, the introduction of functional groups onto the macrocycle is crucial for tailoring the properties of resulting materials. Current research on other macrolactones focuses on late-stage functionalization and the use of functionalized precursors. These strategies could be adapted for the structural diversification of this compound.

Future synthetic endeavors could focus on:

Functionalized Monomers: The synthesis of this compound derivatives bearing functional groups such as hydroxyl, amino, or clickable moieties (e.g., alkynes, azides) would enable the creation of polymers with tailored properties and the ability to be post-polymerization modified.

Stereocontrolled Synthesis: The development of stereoselective synthetic routes to access different stereoisomers of substituted this compound would allow for fine-tuning of polymer properties, such as crystallinity and degradation rate.

Enzymatic Synthesis: The use of enzymes, such as lipases, for the synthesis of this compound and its derivatives offers a green and highly selective alternative to traditional chemical methods. nih.gov

A comparative look at synthetic approaches for similar macrolactones suggests potential pathways for future research on this compound.

| Synthetic Strategy | Description | Potential for this compound |

| Macrolactonization | Intramolecular cyclization of a hydroxy acid precursor. Various reagents can be used to promote cyclization. | A primary route to the parent compound and its substituted analogues. |

| Ring-Closing Metathesis (RCM) | A powerful method for the formation of large rings, particularly for unsaturated derivatives. | Could be employed to synthesize unsaturated derivatives of this compound. |

| Enzymatic Catalysis | Use of enzymes like lipases to catalyze the cyclization. | Offers high selectivity and mild reaction conditions, which is beneficial for sensitive functional groups. nih.gov |

Exploration of Advanced Polymer Architectures from this compound Building Blocks

The ring-opening polymerization (ROP) of this compound is the most direct route to linear polyesters. However, the future of polymer science lies in the creation of more complex and functional architectures. By leveraging controlled polymerization techniques, a variety of advanced polymer structures could be synthesized from this dilactone.

Future research in this area should explore:

Block Copolymers: The sequential ROP of this compound with other cyclic esters (e.g., lactide, caprolactone) or other monomer classes can lead to the formation of block copolymers with tailored thermal and mechanical properties. rsc.org

Graft Copolymers: The introduction of functional groups onto the polyester (B1180765) backbone derived from this compound would allow for the grafting of side chains, leading to materials with unique solution properties and functionalities.

Star-Shaped and Branched Polymers: The use of multifunctional initiators in the ROP of this compound can produce star-shaped or branched polymers, which often exhibit lower viscosity and different rheological properties compared to their linear counterparts.

The table below summarizes potential advanced polymer architectures and their envisioned properties.

| Polymer Architecture | Synthetic Approach | Potential Properties and Applications |

| Linear Homopolymer | Ring-opening polymerization (ROP) | Thermoplastic material with properties dependent on molecular weight and crystallinity. |

| Block Copolymer | Sequential ROP with other lactones | Tunable mechanical properties, potential for self-assembly into nanostructures. rsc.org |

| Graft Copolymer | ROP of a functionalized monomer followed by grafting | Modified surface properties, improved biocompatibility, stimuli-responsive materials. |

| Star-Shaped Polymer | ROP using a multifunctional initiator | Lower melt viscosity, potential for drug delivery applications. |

High-Throughput Screening and Combinatorial Chemistry in Dilactone Discovery

The discovery of new catalysts and the optimization of polymerization conditions for this compound can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial methods. These approaches allow for the rapid evaluation of a large number of variables, leading to the identification of optimal synthetic protocols.

Key areas for future research include:

Catalyst Screening: HTS can be employed to rapidly screen libraries of potential catalysts for the ROP of this compound, identifying catalysts with high activity, selectivity, and control over polymer properties. nih.gov

Combinatorial Polymer Synthesis: The synthesis of polymer libraries with varying compositions (e.g., by copolymerizing this compound with other monomers in different ratios) can be automated to rapidly explore structure-property relationships. sigmaaldrich.com

Automated Characterization: The integration of automated characterization techniques, such as high-throughput gel permeation chromatography (GPC) and spectroscopic methods, is essential for the rapid analysis of the synthesized polymer libraries. rsc.org

Integration with Computational Design for Rational Material Development

Computational modeling and simulation are becoming indispensable tools in materials science, enabling the rational design of new materials with desired properties. For this compound, computational approaches can provide valuable insights into its polymerization behavior and the properties of the resulting polymers, guiding experimental efforts.

Future research should focus on:

Monomer and Polymer Properties: Density Functional Theory (DFT) calculations can be used to predict the conformational preferences of this compound and the properties of the resulting polyester, such as its chain stiffness and interactions with other molecules. rsc.orgrsc.org

Polymerization Mechanism: Computational modeling can elucidate the mechanism of the ROP of this compound with different catalysts, helping to understand the factors that control the polymerization rate and stereoselectivity. researchgate.net

Structure-Property Relationships: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers derived from this compound, such as their mechanical strength, thermal transitions, and degradation behavior, establishing crucial structure-property relationships.

Advanced Analytical Methodologies for In-situ Studies of Synthesis and Polymerization

The development of advanced analytical techniques for the real-time, in-situ monitoring of the synthesis and polymerization of this compound is crucial for understanding reaction kinetics, optimizing process conditions, and ensuring polymer quality.

Promising analytical methodologies for future investigation include:

In-situ NMR Spectroscopy: Real-time NMR spectroscopy can provide detailed information on monomer conversion, polymer microstructure, and reaction kinetics during the ROP of this compound. nih.govutwente.nl

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to monitor the disappearance of monomer and the appearance of polymer functional groups in real-time, providing a direct measure of the polymerization progress. researchgate.netacs.org

Hyphenated Techniques: The combination of techniques, such as GPC coupled with mass spectrometry, can provide comprehensive information on the molecular weight distribution and end-group fidelity of the synthesized polymers.

The table below highlights some advanced analytical techniques and their potential applications in the study of this compound.

| Analytical Technique | Information Provided | Relevance to this compound |

| Real-time NMR | Monomer conversion, polymer microstructure, kinetics. nih.govutwente.nl | Fundamental understanding of polymerization behavior. |

| In-situ FTIR/Raman | Functional group conversion, reaction progress. researchgate.netacs.org | Process monitoring and optimization. |

| High-Resolution Mass Spectrometry | Exact mass, structural elucidation of oligomers and degradation products. | Characterization of complex mixtures and reaction byproducts. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (glass transition, melting, crystallization). | Understanding the thermal properties of the resulting polymers. |

| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution. | Quality control and correlation with mechanical properties. |

Q & A

Basic Research Questions

Q. What are the critical structural features of 1,8-Dioxacyclotetradecane-2,7-dione that influence its reactivity in polymerization reactions?

- Methodological Answer : The compound’s cyclic ester (lactone) structure, with a 14-membered ring containing two oxygen atoms (1,8-dioxa), governs its reactivity. The ring strain and electron distribution at the carbonyl groups (C=O) at positions 2 and 7 are key to its susceptibility to nucleophilic attack. Researchers should prioritize spectroscopic characterization (e.g., NMR, FTIR) to confirm functional groups and ring conformation. Computational tools like density functional theory (DFT) can model electron density to predict reactivity sites .

Q. How can factorial experimental design optimize the synthesis of this compound?